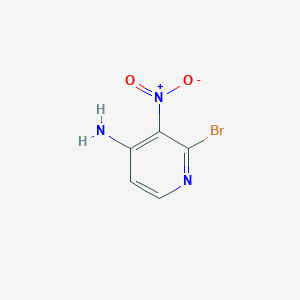

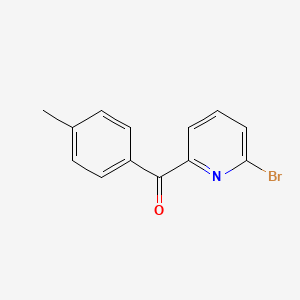

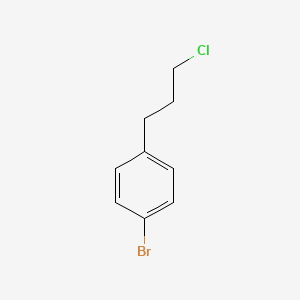

1-Bromo-4-(3-chloropropyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-(3-chloropropyl)benzene is a halogenated organic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-4-chlorobenzene and other brominated benzene derivatives are mentioned. These compounds are of interest due to their potential applications in various chemical syntheses and their structural properties .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the use of bromination agents and can include various substituents on the benzene ring. For example, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed as a precursor for graphene nanoribbons, indicating the relevance of such compounds in advanced material science . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene showcases the synthesis of sterically hindered aryl bromides, which can have unique physical properties due to their bulky substituents .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using spectroscopic methods such as NMR and IR spectroscopy. For instance, the crystal structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analogue has been studied, revealing supramolecular features like hydrogen bonding and π-π interactions . The impact of di-substituted halogens on the benzene molecule has also been discussed, which is relevant to understanding the electronic effects of halogens on the aromatic system .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be quite diverse. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a common reaction in organic synthesis for further functionalization of the aromatic ring . Additionally, the reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with various nucleophiles have been investigated, demonstrating the potential for brominated compounds to undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of halogen substituents and other functional groups. The polymorphism in triaroylbenzenes, for example, shows how different crystal structures can result in varied thermochemical properties . The spectral characterization of these compounds provides insights into their structural conformations and potential intermolecular interactions .

科学的研究の応用

- Organic Synthesis and Material Science :

- 1-Bromo-4-(3-chloropropyl)benzene serves as a precursor in the synthesis of 3-alkylprop-1-en-3-ols, valuable intermediates in organic synthesis. The compound, when treated with t-BuLi and alkylboronic esters, undergoes a reaction sequence providing allylic alcohols in good yields. These alcohols are versatile in organic chemistry due to the variety of transformations they can undergo, enabling the synthesis of a wide range of organic compounds (Smith et al., 2013).

- Advanced Material Properties :

- The compound is utilized in the synthesis of 1-bromo-4-(2,2-diphenylvinyl) benzene, showcasing notable photoluminescent properties. The synthesis involves a Wittig-Horner reaction, and the resulting compound exhibits aggregation-induced emission (AIE) characteristics, making it a candidate for optoelectronic materials (Zuo-qi, 2015).

- In a different study, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized, highlighting its potential as a precursor for graphene nanoribbons. The detailed synthetic procedures and characterization methods, complemented by density functional theory (DFT) calculations, provide insights into the molecular structure and potential applications in material science (Patil et al., 2012).

- Medicinal Chemistry :

- The compound plays a role in the synthesis of non-peptide small molecular antagonist benzamide derivatives, indicating its utility in drug design and pharmacological research. The derivatives show potential bioactivity as CCR5 antagonists, which could be crucial in developing therapeutic agents (Bi, 2015).

Safety And Hazards

Safety data sheets suggest that 1-Bromo-4-(3-chloropropyl)benzene is a hazardous substance. It is advised to avoid contact with skin, eyes, or clothing, and to avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-chloropropyl)benzene | |

CAS RN |

74003-34-2 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。